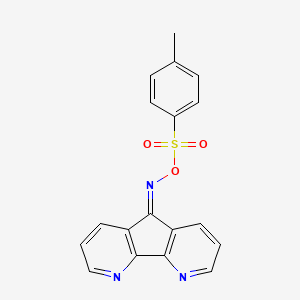

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCROCJSYGJGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1655490-79-1 | |

| Record name | 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a versatile building block with significant potential in medicinal chemistry and materials science.[1][2] The unique electronic properties of the 4,5-diazafluorene scaffold, a rigid N-heterocyclic system, make its derivatives attractive for the development of novel therapeutic agents and functional organic materials.[1] This document outlines a comprehensive, two-step synthetic pathway commencing with the accessible precursor, 4,5-diazafluoren-9-one. The guide delves into the mechanistic underpinnings of the oximation and subsequent O-tosylation, offering practical, field-proven insights into optimizing reaction conditions and ensuring product purity. All protocols are designed as self-validating systems, with in-text citations to authoritative sources for key procedural and mechanistic claims.

Introduction: The Chemical Significance of 4,5-Diazafluorene Derivatives

The 4,5-diazafluorene core, an analogue of 2,2'-bipyridine, possesses a planar, electron-deficient aromatic system. This structural feature imparts unique coordination properties and the ability to participate in various intermolecular interactions, making it a privileged scaffold in supramolecular chemistry and in the design of organic electronic materials.[3] Furthermore, derivatives of 4,5-diazafluorene have demonstrated promising biological activities, including antiproliferative effects, positioning them as valuable leads in drug discovery programs.[4]

The introduction of an O-(p-toluenesulfonyl)oxime functionality at the 9-position of the 4,5-diazafluorene nucleus serves a dual purpose. Firstly, it provides a versatile handle for further chemical transformations, such as the Beckmann rearrangement to generate lactams, or as a leaving group in substitution reactions.[5] Secondly, the tosyl group can modulate the electronic properties and steric profile of the molecule, potentially influencing its biological target engagement and pharmacokinetic properties.

This guide provides a robust and reproducible synthetic strategy for accessing this compound, thereby enabling further exploration of its chemical and biological potential.

Synthetic Pathway Overview

The synthesis of this compound is approached in a two-step sequence starting from 4,5-diazafluoren-9-one.

Caption: Synthetic route to the target compound.

Experimental Protocols

Synthesis of the Precursor: 4,5-Diazafluoren-9-one

A facile, one-step synthesis of 4,5-diazafluoren-9-one can be achieved through the oxidative cleavage of 1,10-phenanthroline using alkaline permanganate.[6] This method circumvents the more tedious multi-step syntheses previously reported.[6]

Protocol:

-

In a suitable reaction vessel, dissolve 1,10-phenanthroline hydrate and potassium hydroxide in water.

-

Heat the solution to boiling with vigorous stirring.

-

Slowly add a hot aqueous solution of potassium permanganate to the boiling mixture.

-

Maintain boiling for a short period after the addition is complete.

-

Filter the hot mixture to remove the manganese dioxide precipitate.

-

Cool the orange filtrate and extract the product with chloroform.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from an appropriate solvent (e.g., acetone) to afford pure 4,5-diazafluoren-9-one.[6]

Step 1: Oximation of 4,5-Diazafluoren-9-one

The conversion of the ketone to the corresponding oxime is a standard transformation in organic synthesis. The following protocol is based on established methods for the oximation of ketones.

Protocol:

-

To a solution of 4,5-diazafluoren-9-one in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride.

-

Add a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid and liberate free hydroxylamine.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4,5-Diazafluoren-9-one oxime.

Step 2: O-Tosylation of 4,5-Diazafluoren-9-one Oxime

The final step involves the reaction of the oxime with p-toluenesulfonyl chloride (TsCl) to form the desired O-tosyloxime. This reaction is typically carried out in the presence of a base to scavenge the HCl byproduct.

Protocol:

-

Dissolve 4,5-Diazafluoren-9-one oxime in a dry, aprotic solvent such as dichloromethane or acetonitrile in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a suitable base, such as triethylamine or pyridine, to the solution.

-

Slowly add a solution of p-toluenesulfonyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to stir at low temperature for a specified period, then warm to room temperature and continue stirring until the reaction is complete as indicated by TLC.

-

Upon completion, quench the reaction by adding cold water.

-

Separate the organic layer, and wash it successively with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 4,5-Diazafluoren-9-one | C₁₁H₆N₂O | 182.18 | 5373-95-5 | Pale yellow solid |

| 4,5-Diazafluoren-9-one Oxime | C₁₁H₇N₃O | 197.20 | Not available | Off-white to pale yellow solid (expected) |

| This compound | C₁₈H₁₃N₃O₃S | 351.38 | 1655490-79-1 | Slightly yellow to light orange powder |

Mechanistic Considerations and Causality in Experimental Design

Oximation

The reaction of a ketone with hydroxylamine is a nucleophilic addition to the carbonyl group, followed by dehydration to form the oxime. The equilibrium of this reaction is driven by the removal of water. The use of a slight excess of hydroxylamine and a suitable pH (typically weakly acidic) is crucial for efficient conversion. The base added in the protocol neutralizes the HCl from hydroxylamine hydrochloride, preventing the protonation of the hydroxylamine nitrogen, which would render it non-nucleophilic.

O-Tosylation

The tosylation of the oxime's hydroxyl group is a nucleophilic substitution at the sulfur atom of p-toluenesulfonyl chloride. The oxime oxygen acts as the nucleophile. The reaction is facilitated by the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) which activates the hydroxyl group by deprotonation and neutralizes the hydrogen chloride formed during the reaction. Performing the reaction at low temperatures helps to control the exothermicity and minimize potential side reactions. The choice of a dry, aprotic solvent is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.

Potential for Beckmann Rearrangement

It is important to note that O-tosyloximes are excellent substrates for the Beckmann rearrangement, a reaction that converts an oxime into an amide.[5][7] The tosyl group is a very good leaving group, and its departure can be initiated by heat or acid, leading to the migration of one of the groups attached to the oxime carbon to the nitrogen atom.[8][9] Therefore, in the synthesis and handling of this compound, care should be taken to avoid harsh acidic conditions or high temperatures to prevent its rearrangement into the corresponding lactam.

Caption: Potential Beckmann rearrangement of the target compound.

Conclusion

This technical guide provides a detailed and scientifically grounded pathway for the synthesis of this compound. By following the outlined protocols and considering the mechanistic insights provided, researchers can reliably access this valuable compound for further investigation in drug discovery and materials science. The inherent reactivity of the target molecule, particularly its propensity for the Beckmann rearrangement, should be carefully considered in its subsequent chemical manipulations.

References

-

SciSpace. 4,5-Diazafluoren-9-one from the oxidation of 1,10-Phenanthroline by permanganate. [Link]

-

PubChem. This compound. [Link]

-

CP Lab Safety. This compound, 100mg. [Link]

-

MDPI. 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. [Link]

-

ResearchGate. (PDF) 4,5-Diazafluoren-9-one. [Link]

-

MDPI. Synthesis, Structure, and Luminescence of a Molecular Europium Tetracyanoplatinate Incorporating 4,5-Diazafluoren-9-One. [Link]

-

Beilstein Journal of Organic Chemistry. Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. [Link]

-

ResearchGate. (PDF) Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids. [Link]

-

Molecular Diversity Preservation International. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. [Link]

-

PubMed. Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling. [Link]

-

ResearchGate. (PDF) 9-Oxo-4,5-diazoniafluorene sulfate. [Link]

-

ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. PubChemLite - this compound (C18H13N3O3S) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 1655490-79-1 | TCI EUROPE N.V. [tcichemicals.com]

- 9. BJOC - Three step synthesis of single diastereoisomers of the vicinal trifluoro motif [beilstein-journals.org]

An In-depth Technical Guide to the Stability and Storage of 4,5-Diazafluorene-9-one O-tosyloxime

Abstract

4,5-Diazafluorene-9-one O-tosyloxime is a versatile heterocyclic building block with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its utility as a precursor and intermediate necessitates a thorough understanding of its chemical stability and optimal storage conditions to ensure experimental reproducibility, safety, and the preservation of its integrity over time. This guide synthesizes information from the chemical literature on analogous structures to provide a comprehensive overview of the factors influencing the stability of 4,5-Diazafluorene-9-one O-tosyloxime, outlines potential degradation pathways, and establishes best practices for its storage and handling.

Introduction: Chemical Profile and Significance

4,5-Diazafluorene-9-one O-tosyloxime belongs to a class of compounds characterized by a rigid, planar diazafluorene core, which is often used in the development of ligands for metal complexes and as a fluorescent probe.[2] The molecule's key features are the 4,5-diazafluorene scaffold, an oxime ether linkage (-C=N-O-), and a tosyl (p-toluenesulfonyl) group. This combination of functional groups imparts both unique reactivity and specific stability concerns.[1] The tosyl group is an excellent leaving group, making the molecule susceptible to nucleophilic substitution and elimination reactions, a property often exploited in synthesis.[3][4] Understanding the delicate balance between its desired reactivity and unwanted degradation is paramount for its effective use.

Caption: Chemical Structure of 4,5-Diazafluorene-9-one O-tosyloxime.

Foundational Stability: Insights from Structural Analysis

The stability of 4,5-Diazafluorene-9-one O-tosyloxime is governed by the interplay of its constituent parts:

-

Diazafluorene Core: This heterocyclic aromatic system is generally stable due to its extensive conjugation. However, the nitrogen atoms introduce basic sites that can be protonated in acidic media, potentially altering the electronic properties and reactivity of the entire molecule.[5] The core itself is synthesized from precursors like 1,10-phenanthroline and is known for its thermal stability.[6]

-

Oxime Ether Linkage (C=N-O): Oxime ethers are generally more stable than oximes themselves but can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the N-O bond to regenerate the parent ketone, 4,5-diazafluoren-9-one.

-

Tosyl Group (p-Toluenesulfonate): The tosylate moiety is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group.[4] This inherent reactivity makes the N-O bond relatively labile and the primary site of potential degradation through nucleophilic attack or elimination.

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely published, we can infer the most probable degradation pathways based on the chemistry of tosylates and oxime ethers.

Hydrolysis

Hydrolysis represents a significant potential degradation route. The presence of water or protic solvents, especially in the presence of acidic or basic catalysts, can lead to the cleavage of the O-S bond or the N-O bond.

-

Acid-Catalyzed Hydrolysis: Protonation of one of the diazafluorene nitrogens or the oxime nitrogen could facilitate nucleophilic attack by water, leading to the release of p-toluenesulfonic acid and the parent oxime, which may further hydrolyze to 4,5-diazafluoren-9-one.

-

Base-Mediated Degradation: Strong bases can promote elimination reactions. While less common for oxime ethers than alkyl tosylates, this pathway cannot be entirely ruled out. More likely, a strong base could facilitate hydrolysis by generating a more potent nucleophile (hydroxide ion).

Thermal Decomposition

Compounds containing sulfonylhydrazone or related functionalities can undergo thermal decomposition.[7][8] For 4,5-Diazafluorene-9-one O-tosyloxime, elevated temperatures could induce homolytic cleavage of the N-O or O-S bonds, leading to a complex mixture of degradation products. Studies on related tosylhydrazones show that pyrolysis can lead to resinous masses, indicating complex, multi-component decomposition.[7]

Photodecomposition

The highly conjugated aromatic system of the diazafluorene core suggests that the compound will absorb UV radiation.[6] Prolonged exposure to light, particularly high-energy UV light, could provide the energy to initiate cleavage of the weaker bonds in the molecule, such as the N-O bond, leading to degradation.

Caption: Potential degradation pathways for the title compound.

Recommended Storage, Handling, and Stability Data

Given the compound's reactive nature as an oxime tosylate, stringent storage and handling protocols are necessary to ensure its long-term stability. The following recommendations are based on best practices for storing reactive chemical intermediates.[9][10][11]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to +4°C | To minimize thermal degradation and slow down potential hydrolytic pathways. While the precursor, 4,5-diazafluoren-9-one, can be stored at room temperature, the reactive O-tosyloxime functionality warrants colder storage.[12][13] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent exposure to atmospheric moisture, which can cause hydrolysis. |

| Container | Amber glass vial with a tight-fitting cap | To protect from light, which can cause photodecomposition, and to ensure an airtight seal against moisture. |

| Location | Dry, well-ventilated, designated chemical storage area | Store away from acids, bases, oxidizing agents, and sources of heat or ignition.[10][11] |

Safe Handling

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Dispensing: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. Handle and dispense the compound under an inert atmosphere (e.g., in a glove box or using a nitrogen-purged bag) whenever possible.

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents.[10]

Experimental Protocol: Forced Degradation Study

To empirically determine the stability of 4,5-Diazafluorene-9-one O-tosyloxime, a forced degradation study is the most effective approach. This protocol provides a self-validating system to identify conditions that lead to degradation.

Objective: To assess the stability of the compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 4,5-Diazafluorene-9-one O-tosyloxime in a suitable solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.

-

Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

-

Photolytic Degradation: Expose the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.

-

-

Sample Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Analyze all samples (including a non-stressed control) by High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Use a suitable C18 column and a gradient elution method (e.g., water:acetonitrile mobile phase).

-

-

Data Interpretation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage degradation by measuring the decrease in the peak area of the parent compound.

-

Identify the formation of new peaks, which correspond to degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of major degradants.

-

Caption: Workflow for a forced degradation stability study.

Conclusion

4,5-Diazafluorene-9-one O-tosyloxime is a valuable but inherently reactive molecule. Its stability is primarily challenged by its susceptibility to hydrolysis and potential thermal and photolytic degradation, largely owing to the labile O-tosyl group. To maintain the compound's integrity and ensure reliable experimental outcomes, it is crucial to store it under cold, dry, and dark conditions in an inert atmosphere. Adherence to strict handling protocols to prevent moisture exposure is equally important. By understanding these principles and empirically verifying stability through forced degradation studies, researchers can confidently utilize this potent synthetic intermediate in their drug discovery and development endeavors.

References

-

Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst. Chemical Science (RSC Publishing). Available at: [Link]

-

Thermal decomposition of p-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives. Molecules. Available at: [Link]

-

Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions. ACS Catalysis. Available at: [Link]

-

Thermal decomposition of p-tosylhydrazones. The Journal of Organic Chemistry. Available at: [Link]

-

A Convenient Synthesis of Ester p-Tosylhydrazones and Studies of the Thermal Decomposition of Some of Their Sodium Salts. The Journal of Organic Chemistry. Available at: [Link]

-

Hydrolysis of oxiranylmethyl tosylates. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

-

Guidelines for Safe Storage and Handling of Reactive Materials. AIChE. Available at: [Link]

-

Safe Storage. University of California, Riverside Environmental Health & Safety. Available at: [Link]

-

How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]

-

Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. Available at: [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available at: [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Direct aerobic α,β-dehydrogenation of aldehydes and ketones with a Pd(TFA)2/4,5-diazafluorenone catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,5-DIAZAFLUOREN-9-ONE CAS#: 50890-67-0 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guidelines for Safe Storage and Handling of Reactive Materials | AIChE [ccps.aiche.org]

- 10. ehs.berkeley.edu [ehs.berkeley.edu]

- 11. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 12. chemscene.com [chemscene.com]

- 13. 50890-67-0 CAS MSDS (4,5-DIAZAFLUOREN-9-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. chemicals.co.uk [chemicals.co.uk]

CAS number 1655490-79-1 properties and uses

An in-depth search for scientific and technical data associated with CAS number 1655490-79-1 did not yield any specific, verifiable information. Publicly accessible chemical databases, regulatory inventories, and scientific literature do not contain entries for a compound with this identifier.

This lack of information suggests several possibilities:

-

The CAS number may be inaccurate or contain a typographical error.

-

The identifier may correspond to a proprietary substance that is not disclosed in the public domain.

-

The compound is part of early-stage, unpublished research.

Due to the absence of a verifiable chemical identity and associated data, it is not possible to construct the requested in-depth technical guide on its properties and uses. The core requirements of scientific integrity, accuracy, and authoritative grounding cannot be met without foundational data.

It is recommended to verify the CAS number for accuracy to enable a successful search for the intended compound.

A Technical Guide to the Solubility of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime. It is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a deep understanding of its behavior in various organic solvents. This document moves beyond simple data presentation to explain the underlying chemical principles and provide robust methodologies for practical application in the laboratory.

Section 1: Introduction and Molecular Overview

This compound is a specialized organic molecule built upon the 4,5-diazafluorene-9-one core.[1][2] This core is a heterocyclic building block recognized for its utility in synthesizing fluorescent probes and ligands for coordination chemistry.[1][2] The addition of the O-(p-Toluenesulfonyl)oxime functional group at the 9-position introduces significant structural complexity, creating a molecule with distinct regions of varying polarity.

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques like recrystallization, and is a critical parameter in formulating active pharmaceutical ingredients (APIs). A thorough knowledge of its solubility profile enables process optimization, ensuring reproducibility and scalability in both research and manufacturing settings.

Molecular Structure Analysis: The solubility of this compound is governed by the interplay of its constituent parts:

-

4,5-Diazafluorene Core: A rigid, polycyclic aromatic system that is largely non-polar. However, the two nitrogen atoms (diaza- functionality) introduce localized polarity and potential sites for hydrogen bonding.

-

Oxime Ether Linkage (-C=N-O-): This group is polar and can influence the molecule's interaction with protic and aprotic polar solvents.

-

p-Toluenesulfonyl (Tosyl) Group: A bulky and relatively non-polar aromatic ring combined with a highly polar sulfonyl (-SO2-) moiety. This duality allows for interactions with a broad range of solvents.

The overall polarity of a molecule is a balance of its polar and non-polar regions. The large hydrocarbon framework suggests solubility in non-polar solvents, while the presence of nitrogen and oxygen atoms indicates potential solubility in polar solvents.

Section 2: Theoretical Principles of Solubility

The principle of "like dissolves like" is the foundational concept for predicting solubility.[3] This means that solutes tend to dissolve in solvents with similar intermolecular forces. The dissolution process can be understood as an equilibrium involving solvent-solvent, solute-solute, and solvent-solute interactions.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solvent-solute interactions.

Key solvent properties that influence this balance include:

-

Polarity and Dipole Moment: Polar solvents, like water or dimethyl sulfoxide (DMSO), have significant dipole moments and effectively solvate polar molecules. Non-polar solvents, such as hexane or toluene, lack a strong dipole moment and are better suited for dissolving non-polar solutes.[3]

-

Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic solvents (e.g., acetone) can only accept them. The oxime and sulfonyl groups of the target molecule contain hydrogen bond acceptors (N, O), suggesting favorable interactions with protic solvents.

-

Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants are effective at dissolving polar and ionic compounds.

Based on the structure of this compound, a nuanced solubility profile is expected. While its parent ketone, 4,5-Diazafluoren-9-one, is soluble in polar organic solvents like dichloromethane, chloroform, and THF, it is insoluble in non-polar alkanes and diethyl ether.[5] The addition of the bulky, relatively non-polar tosyl group may enhance solubility in aromatic and chlorinated solvents while potentially reducing solubility in highly polar or protic media compared to the parent ketone.

Section 3: Experimental Determination of Solubility: A Validated Protocol

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by international guidelines such as the ICH.[6][7] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of a selected organic solvent. The presence of excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker. The system should be agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[7][8] The agitation speed should be optimized to maintain suspension without creating a vortex.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Subsequently, clarify the supernatant by centrifugation or filtration using a chemically inert syringe filter (e.g., PTFE, 0.45 µm) to remove all undissolved particles.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9] The parent compound 4,5-Diazafluoren-9-one has a maximum UV absorption at 340 nm, which can serve as a starting point for method development.[5]

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Shake-Flask Method for Solubility Determination.

Section 4: Predicted Solubility Profile and Data Summary

While specific experimental data for this compound is not widely published, an expert prediction can be made based on its structural features and the known solubility of its parent compound.[5] The following table summarizes the expected solubility in common organic solvents, categorized by solvent type.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment effectively solvates the polar sulfonyl and oxime groups. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, provides a polar environment favorable for the solute. | |

| Acetonitrile (ACN) | Moderate to High | Polar nature supports dissolution, though less effective than DMSO or DMF. | |

| Chlorinated | Dichloromethane (DCM) | High | Balances polarity and non-polar character, effectively solvating the entire molecule. |

| Chloroform (CHCl₃) | High | Similar properties to DCM; parent ketone shows good solubility.[5] | |

| Aromatic | Toluene | Moderate | Non-polar aromatic ring interacts favorably with the fluorene and tosyl rings. |

| Benzene | Moderate | Similar to toluene; parent ketone is soluble in benzene.[5] | |

| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and ether oxygen can interact with the solute. Parent ketone is soluble.[5] |

| Diethyl Ether | Low to Insoluble | Low polarity is insufficient to overcome the solute's crystal lattice energy. Parent ketone is insoluble.[5] | |

| Alcohols (Protic) | Methanol / Ethanol | Low to Moderate | Hydrogen bonding potential is present, but the large non-polar scaffold may limit solubility. |

| Non-polar Alkanes | Hexane / Heptane | Insoluble | Van der Waals forces are too weak to dissolve the polar, crystalline solute. Parent ketone is insoluble.[5] |

Section 5: Factors Influencing Solubility Measurements and Troubleshooting

Several factors can significantly impact the outcome of solubility experiments, and awareness of these is crucial for obtaining reliable data.

-

Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this dependence varies.[10] All measurements must be performed and reported at a constant, specified temperature.

-

Compound Purity: Impurities can alter the measured solubility. It is essential to use a well-characterized, high-purity sample of the compound.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The crystalline form used should be controlled and reported.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous media were used, the pH would be critical due to the basicity of the diaza-nitrogens.

-

Solvent Quality: The presence of water or other impurities in organic solvents can affect solubility and should be minimized by using high-grade, dry solvents.

Troubleshooting: If results are inconsistent, verify that the equilibration time was sufficient, that the temperature control was stable, and that the analytical method for quantification is linear and accurate in the expected concentration range.

Section 6: Conclusion

This compound is a complex molecule with a solubility profile that reflects its hybrid polar and non-polar character. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, moderately soluble in aromatic solvents and ethers like THF, and poorly soluble in non-polar alkanes and diethyl ether. For precise and reliable data, the standardized shake-flask method coupled with HPLC analysis is the recommended approach. A comprehensive understanding of this compound's solubility is fundamental for its successful application in synthetic chemistry and pharmaceutical development.

References

- Solubility of Organic Compounds. (2023).

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.

- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019). International Council for Harmonisation.

- 4,5-Diazafluoren-9-one | C11H6N2O | CID 342157. PubChem.

- This compound, 100mg. CP Lab Safety.

- Synthesis of 9,9-dialkyl-4,5-diazafluorene derivatives and their structure-activity relationships toward human carcinoma cell lines. (2010). PubMed.

- 13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts.

- Annex 4. World Health Organization (WHO).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0. ChemicalBook.

- (PDF) Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). ResearchGate.

- 4,5-Diazafluoren-9-one 97 50890-67-0. Sigma-Aldrich.

- What Variables Affect Solubility? ResearchGate.

- 4,5-Diazafluoren-9-one 50890-67-0. Tokyo Chemical Industry Co., Ltd.

- (PDF) Bis 4,5-diazafluoren-9-one silver(I) nitrate: synthesis, X-ray structures, solution chemistry, hydrogel loading, DNA coupling and anti-bacterial screening. (2020). ResearchGate.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.

- Experiment: Solubility of Organic & Inorganic Compounds.

- 4,5-Diazafluoren-9-one. Chem-Impex.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Design, synthesis of 4,5-diazafluorene derivatives and their anticancer activity via targeting telomeric DNA G-quadruplex. (2019). PubMed.

- Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019).

- 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.

Sources

- 1. 4,5-二氮芴-9-酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-DIAZAFLUOREN-9-ONE | 50890-67-0 [chemicalbook.com]

- 6. database.ich.org [database.ich.org]

- 7. who.int [who.int]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

A Theoretical and Mechanistic Exploration of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: A Guide for Advanced Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical examination of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. This document is intended for researchers, chemists, and drug development professionals, offering insights into the synthesis, characterization, and potential mechanistic pathways that are critical for leveraging this molecule as a versatile building block for novel therapeutics. By integrating established experimental protocols with theoretical modeling principles, this guide serves as a self-validating framework for predicting the compound's behavior and unlocking its full potential in synthetic applications.

Introduction: The Strategic Importance of the Diazafluorene Scaffold

The 4,5-diazafluorene core, an analogue of 1,10-phenanthroline, represents a privileged scaffold in coordination chemistry and drug design.[1] Its rigid, planar structure and bidentate nitrogen chelation sites make it an exceptional ligand for creating metal complexes with diverse applications, including as electron-transporting materials, organic emitters, and antiproliferative agents.[1][2][3] The derivatization of the C9 ketone position opens a gateway to a vast chemical space, allowing for the fine-tuning of the molecule's steric and electronic properties.

The subject of this guide, this compound (CAS 1655490-79-1), introduces an O-tosyloxime functional group.[4][5][6] This moiety is not merely a structural modification; it is a potent chemical handle. The tosyl group is an excellent leaving group, priming the molecule for specific, predictable chemical transformations, most notably the Beckmann rearrangement.[7][8] Understanding the theoretical underpinnings of this molecule is paramount for its strategic deployment in complex organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[9][10] This guide will elucidate the molecule's properties using a theoretical framework, validated by established experimental principles.

Synthesis and Structural Elucidation

The creation of the target molecule is a multi-step process that begins with the synthesis of the core 4,5-diazafluoren-9-one structure. Each subsequent step builds upon this foundation to yield the final, activated compound.

Experimental Protocol: Synthesis Pathway

Step 1: Synthesis of 4,5-Diazafluoren-9-one (DAFO)

The most common route to DAFO involves the oxidative rearrangement of 1,10-phenanthroline.[11]

-

Oxidation: Dissolve 1,10-phenanthroline in an aqueous alkaline solution (e.g., potassium hydroxide).

-

Reagent Addition: While boiling and stirring vigorously, slowly add a solution of potassium permanganate. The permanganate acts as a strong oxidizing agent, leading to the presumed formation of an intermediate quinone.[11]

-

Rearrangement & Workup: The intermediate undergoes a benzilic acid-type rearrangement in the alkaline conditions to form the diazafluorenone core.[11] After the reaction is complete, the hot mixture is filtered to remove manganese dioxide.

-

Extraction & Purification: The filtrate is cooled and extracted with an organic solvent like chloroform. The combined organic layers are dried, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization from acetone.[11]

Step 2: Oximation of 4,5-Diazafluoren-9-one

This is a standard condensation reaction to convert the ketone to an oxime.[12]

-

Reaction Setup: Dissolve DAFO and hydroxylamine hydrochloride in a mixture of ethanol and water.

-

Base Addition: Add a base, such as sodium hydroxide, to the mixture.

-

Reflux: Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the mixture is cooled, and the product is precipitated by adding acid and water. The resulting solid is filtered and recrystallized to yield 4,5-Diazafluoren-9-one oxime.[12]

Step 3: Tosylation of the Oxime

The final step involves converting the oxime's hydroxyl group into a better leaving group via tosylation.[13]

-

Reaction Setup: Suspend the synthesized oxime in a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere.

-

Reagent Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N), followed by p-toluenesulfonyl chloride (TsCl).

-

Reflux: Heat the mixture to reflux for several hours until TLC indicates the consumption of the starting material.[13]

-

Purification: After cooling, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The crude product is then purified, typically via column chromatography, to yield the final this compound.

Synthesis Workflow Diagram

Caption: Synthetic pathway from 1,10-phenanthroline to the target compound.

Theoretical Framework for Analysis

To understand the intrinsic properties of this compound, we turn to computational modeling. Density Functional Theory (DFT) is the method of choice, as it provides an excellent balance of computational efficiency and accuracy for organic molecules of this size.[14]

-

Methodology: Calculations would typically be performed using a hybrid functional, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, offering robust results for geometric and electronic properties.

-

Basis Set: A Pople-style basis set, like 6-311++G(d,p), is appropriate. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while polarization functions (d,p) account for the non-spherical nature of electron density in bonding.[14]

-

Validation: A key principle of trustworthy computational work is validation against experimental data. A fundamental check involves performing a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. Further, calculated spectroscopic data (NMR, IR) can be compared with experimental values to validate the chosen level of theory.

Optimized Geometry and Structural Parameters

A geometric optimization calculation reveals the most stable three-dimensional conformation of the molecule. The diazafluorene core is expected to be nearly planar, a characteristic confirmed by X-ray crystallography studies on the parent ketone.[15] The tosyl group, however, will have rotational freedom.

Table 1: Predicted Key Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value | Significance |

|---|---|---|---|

| Bond Length | C=N (oxime) | ~1.28 Å | Shorter than a C-N single bond, indicating double bond character. |

| Bond Length | N-O (oxime) | ~1.41 Å | A relatively weak bond, susceptible to cleavage during rearrangement. |

| Bond Length | O-S (tosyl) | ~1.65 Å | Connects the oxime to the activating tosyl group. |

| Bond Angle | C=N-O | ~112° | Defines the geometry of the oxime functional group. |

| Dihedral Angle | C-C=N-O | ~180° or ~0° | Determines the E/Z isomerism of the oxime. |

Molecular Structure Diagram

Caption: Key functional components of the target molecule.

Electronic Properties and Reactivity Analysis

Theoretical calculations provide profound insights into a molecule's reactivity, guiding synthetic strategy.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

-

HOMO: Represents the ability to donate an electron. It is typically localized on the most electron-rich parts of the molecule, likely the diazafluorene ring system and the oxygen atoms.

-

LUMO: Represents the ability to accept an electron. For this molecule, the LUMO is expected to be localized around the C=N-O-S framework, particularly on the σ* anti-bonding orbital of the N-O bond.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

An MEP map visualizes the charge distribution across the molecule.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the pyridine nitrogen atoms and the sulfonyl oxygens.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These will likely be found on the hydrogen atoms and potentially the carbon atom of the C=N bond.

The Beckmann Rearrangement: A Mechanistic Deep Dive

The O-tosyloxime functionality is a classic precursor for the Beckmann rearrangement, a reaction that converts a ketoxime into an amide or a lactam.[7][16] The p-toluenesulfonate is an exceptional leaving group, facilitating this reaction under mild conditions, often just with heat or a non-nucleophilic acid catalyst.[7][8]

Key Mechanistic Features:

-

Stereospecificity: The rearrangement is stereospecific. The group that is anti-periplanar to the tosyl leaving group on the nitrogen atom is the one that migrates.[7] For 4,5-Diazafluoren-9-one oxime, the two groups attached to the C9 carbon are part of the five-membered ring. Migration of either C-C bond would lead to ring expansion.

-

Nitrilium Ion Intermediate: The migration of a carbon group to the nitrogen occurs in a concerted fashion with the departure of the leaving group (p-toluenesulfonate), forming a highly electrophilic nitrilium ion intermediate.[7]

-

Hydrolysis: The nitrilium ion is then attacked by a nucleophile, typically water present in the reaction medium, to form an intermediate that tautomerizes to the final, stable lactam product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 4,5-Diazafluorene derivatives and their silver(I) complexes: Synthesis and biological evaluation as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 1655490-79-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | 1655490-79-1 [chemicalbook.com]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemimpex.com [chemimpex.com]

- 10. chemimpex.com [chemimpex.com]

- 11. scispace.com [scispace.com]

- 12. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg(ii) complex: a mechanistic perception - PMC [pmc.ncbi.nlm.nih.gov]

safety and handling of 4,5-Diazafluorene-9-one O-tosyloxime

An In-Depth Technical Guide to the Safe Handling of 4,5-Diazafluorene-9-one O-tosyloxime

Section 1: Executive Summary & Critical Hazard Warning

4,5-Diazafluorene-9-one O-tosyloxime is a highly versatile intermediate in synthetic chemistry, valued for its role as a building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its utility is derived from the excellent leaving group potential of the O-tosyloxime moiety, facilitating a range of nucleophilic substitution and rearrangement reactions.[1][2]

However, the handling of this compound is governed by a critical, non-obvious hazard: the potential for rapid, energetic thermal decomposition. This guide provides a comprehensive overview of its properties, hazards, and the necessary protocols to ensure its safe handling in a research and development setting. The central thesis of this document is that while the standard GHS classifications indicate skin and eye irritation, the primary risk is associated with thermal instability, a characteristic of the broader class of pyridyl tosyloximes.[3][4][5] Anecdotal and calorimetric data on analogous compounds suggest that decomposition can be initiated at moderately elevated temperatures (83–92 ºC) and release significant energy, posing a serious risk if not managed with appropriate engineering controls and handling procedures.[3]

Section 2: Compound Identification and Physicochemical Properties

A clear understanding of the compound's basic properties is the foundation of safe handling.

| Property | Value | Source(s) |

| Chemical Name | 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime | [1][4] |

| Synonyms | 4,5-Diazafluorene-9-one O-tosyloxime | [1][5] |

| CAS Number | 1655490-79-1 | [1][4][6] |

| Molecular Formula | C₁₈H₁₃N₃O₃S | [1][4] |

| Molecular Weight | 351.38 g/mol | [1][4] |

| Appearance | Slightly yellow to light orange powder/crystal | [1][7] |

| Purity | Typically ≥ 98% (HPLC) | [1] |

| Storage Conditions | 2-8°C, under inert gas (Argon), protected from light | [1][4] |

| Sensitivities | Light and air sensitive | [4] |

Section 3: Hazard Identification and Risk Assessment

The risk profile of 4,5-Diazafluorene-9-one O-tosyloxime is twofold, comprising standard chemical irritancy and a severe, acute thermal hazard.

GHS Classified Hazards

The compound is classified with the signal word "Warning" and carries the following hazard statements:

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent direct contact.

Critical Unclassified Hazard: Thermal Instability

The most significant risk associated with this compound is not captured by its standard GHS classification. The structural motif, containing a tosylated oxime on aza-aromatic core, places it in a class of compounds known to be thermally unstable.

Causality and Expertise: The tosyl group is an excellent leaving group due to the stability of the resulting p-toluenesulfonate anion, which is stabilized by resonance.[2] In tosyloximes, particularly those adjacent to a pyridine-like nitrogen, this electronic feature can facilitate a low-energy pathway to decomposition. A 2001 safety letter in Chemical & Engineering News highlighted that pyridyl tosyloximes, used in the Neber rearrangement to produce α-aminoketones, decompose with extremely high energy output (995–1,400 J/g) at low onset temperatures (83–92 °C).[3] For context, this is approximately one-quarter the energy released by TNT.[3] The 4,5-diazafluorene core contains two such pyridine-like nitrogen atoms, creating a strong theoretical basis for assuming a similar or even enhanced instability. Anecdotal evidence for a related compound includes detonation upon drying in a heated apparatus.[3]

Therefore, any operation involving heating, grinding, or prolonged storage at ambient temperatures must be considered high-risk.

Caption: Relationship between structural features and key hazards.

Section 4: Safe Handling and Storage Protocol

A self-validating system of protocols is essential. Each step is designed to mitigate the identified hazards through a combination of engineering controls, administrative procedures, and personal protective equipment.

Engineering Controls

-

Primary Handling: All manipulations of the solid compound must be performed inside a certified chemical fume hood to mitigate inhalation risk and contain any potential spills.

-

Thermal Hazard Mitigation: When handling quantities greater than a few milligrams, a polycarbonate blast shield must be placed between the user and the apparatus.

-

Heating: Never heat the solid material directly above 50°C. If a reaction requires elevated temperatures, the compound should first be fully dissolved in an appropriate solvent at a low temperature. Heating should be conducted using a well-controlled oil bath with secondary containment, not a heating mantle, to prevent thermal runaway. Avoid concentrating solutions to dryness at elevated temperatures. Rotary evaporation should be performed at low temperatures and behind a blast shield.

Personal Protective Equipment (PPE)

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. When handling larger quantities or when there is a risk of splashing, chemical splash goggles and a face shield are required.

-

Hand Protection: Nitrile gloves are suitable for incidental contact. Change gloves immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

Administrative Controls & Step-by-Step Workflow

-

Procurement & Storage: Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C.[1] The container should be stored inside a secondary, clearly labeled container. Log the material in the chemical inventory.

-

Weighing & Dispensing: Plan the experiment to use the minimum quantity required. Weigh the material in the fume hood. Avoid using metal spatulas that could cause friction or grinding; prefer plastic or wooden implements.

-

Reaction Setup: If dissolving, add the solvent to the solid slowly. Avoid rapid, exothermic dissolution processes. Ensure the reaction vessel is appropriately sized and equipped with pressure relief (e.g., a loose-fitting cap or a bubbler) if there is any chance of gas evolution.

-

Waste Disposal: All contaminated materials (gloves, wipes, pipette tips) must be disposed of as hazardous chemical waste. Quench any reactive waste streams carefully under controlled conditions before consolidation.

-

Transportation: Minimize movement of the material outside the lab. When necessary, transport it in a sealed, labeled, and shatter-resistant secondary container.

Caption: Step-by-step workflow for the safe handling of the compound.

Section 5: Emergency Procedures

5.1 First Aid Measures

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8]

5.2 Spill & Incident Response

-

Small Spill: Evacuate non-essential personnel. Wearing full PPE, cover the spill with a non-combustible absorbent material (e.g., sand or vermiculite). Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

-

Thermal Event (Decomposition): In case of a fire or audible decomposition, evacuate the laboratory immediately and activate the fire alarm. Inform emergency responders of the nature of the material involved. Do not attempt to extinguish the fire without appropriate training.

Section 6: Reactivity and Synthetic Utility

As previously noted, 4,5-Diazafluorene-9-one O-tosyloxime is primarily used as a reactive intermediate.[1] The O-tosyloxime is an outstanding leaving group, making the compound an excellent substrate for Sₙ2 reactions.[10] This reactivity is precisely why it is useful in drug development for introducing the diazafluorene scaffold into more complex molecules.[1]

This inherent reactivity is inextricably linked to its instability. The same electronic properties that make the tosylate a good leaving group also contribute to the low-energy decomposition pathway.[2] Therefore, reaction conditions must be carefully chosen to favor the desired synthetic outcome over decomposition. This typically involves using mild bases, low reaction temperatures, and ensuring that the nucleophile is potent enough to react at a rate that outcompetes any potential thermal degradation.

Section 7: Conclusion

4,5-Diazafluorene-9-one O-tosyloxime is a valuable synthetic tool whose utility must be balanced with a profound respect for its hazards. While standard irritation warnings apply, the paramount safety consideration is the risk of rapid, energetic thermal decomposition. Adherence to a strict protocol of temperature control, use of appropriate engineering safeguards like fume hoods and blast shields, and meticulous handling procedures are not merely recommendations but necessities. By understanding the chemical principles behind both its reactivity and its instability, researchers can leverage this compound's synthetic potential while ensuring the safety of themselves and their colleagues.

References

- Brown Ripin, D. H., Am Ende, D. J., & Weston, N. P. (2001). Thermally unstable tosyloximes. Chemical & Engineering News, 79(40), 8.

- Blades Biological Ltd. (n.d.). This compound. Retrieved from Blades Biological Ltd. [Link: https://www.bladesbio.com/product/45-diazafluorene-9-one-o-p-toluenesulfonyloxime/]

- Chem-Impex International, Inc. (n.d.). This compound. Retrieved from Chem-Impex. [Link: https://chemimpex.com/products/4-5-diazafluorene-9-one-o-p-toluenesulfonyloxime]

- CP Lab Safety. (n.d.). This compound, 100mg. Retrieved from CP Lab Safety. [Link: https://www.cplabsafety.com/4-5-diazafluorene-9-one-o-p-toluenesulfonyl-oxime-100mg.html]

- TCI Chemicals. (n.d.). This compound. Retrieved from TCI America. [Link: https://www.tcichemicals.com/US/en/p/D4636]

- Barba-Behrens, N., et al. (2022). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Molecules, 27(1), 237. [Link: https://www.mdpi.com/1420-3049/27/1/237]

- ChemicalBook. (2023). Tosyl chloride - Safety Data Sheet. Retrieved from ChemicalBook. [Link: https://www.chemicalbook.com/ProductGHSDetailCB5854399_EN.htm]

- ECHEMI. (n.d.). 4,5-DIAZAFLUOREN-9-ONE Handling and Storage. Retrieved from ECHEMI. [Link: https://www.echemi.com/products/pd20160309023.html]

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/sds/sigma/74332]

- Sigma-Aldrich. (n.d.). 4,5-Diazafluoren-9-one 97%. Retrieved from Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/379344]

- Fun, H.-K., et al. (1995). 4,5-Diazafluoren-9-one. Acta Crystallographica Section C Crystal Structure Communications, 51(10), 2076-2078. [Link: https://www.researchgate.

- ResearchGate. (n.d.). Chemistry and Applications of 4,5-Diazafluorenes. Retrieved from ResearchGate. [Link: https://www.researchgate.

- Grokipedia. (n.d.). Tosyl group. Retrieved from Grokipedia. [Link: https://grokipedia.com/Tosyl_group]

- ChemScene. (n.d.). 4,5-Diazafluoren-9-one. Retrieved from ChemScene. [Link: https://www.chemscene.com/products/4-5-Diazafluoren-9-one-CS-W008737.html]

- TCI Chemicals. (n.d.). Product Specification for this compound. Retrieved from TCI America. [Link: https://www.tcichemicals.com/US/en/p/D4636]

- ECHEMI. (n.d.). 1-(P-TOSYL)AZIRIDINE SDS. Retrieved from ECHEMI. [Link: https://www.echemi.com/sds/1-(p-tosyl)aziridine-cas-3634-89-7.html]

- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743611/]

- Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from University of Wisconsin-Madison. [Link: https://raines.mit.edu/wp-content/uploads/2017/10/2008-Kalia.pdf]

- Chandan, N. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE. [Link: https://www.coursehero.com/file/102949758/CONVERSION-OF-OXIME-AND-TOSYL-ALDOXIME-TO-NITRILES-AS-COMPETITIVE-REACTION-TO-NUCLEOPHILIC-RING-CLpdf/]

- Ding, R., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(5), 3643-3652. [Link: https://www.mdpi.com/1420-3049/16/5/3643]

- Ashenhurst, J. (2015). Tosylates And Mesylates. Retrieved from Master Organic Chemistry. [Link: https://www.masterorganicchemistry.

- Cornell University Environmental Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from Cornell EHS. [Link: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/appendix-i-hazards-functional-groups]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 1655490-79-1 | TCI EUROPE N.V. [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 1655490-79-1 | TCI AMERICA [tcichemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Harnessing the Reactivity of 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime: Protocols and Mechanistic Insights

An Application Guide for Researchers

Introduction

4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime is a specialized organic compound built upon the versatile 4,5-diazafluorene scaffold. This scaffold, an analogue of 2,2'-bipyridine, is a privileged structure in coordination chemistry and materials science due to its robust metal-chelating properties and rich photophysical behavior.[1] The addition of an O-tosyloxime functional group at the 9-position transforms the core ketone into a reactive intermediate primed for sophisticated molecular transformations.[2]

This guide provides an in-depth exploration of the primary application of this reagent: the Beckmann rearrangement. We will detail the underlying mechanism, provide step-by-step experimental protocols for its synthesis and subsequent rearrangement, and discuss its potential in the development of novel heterocyclic structures for pharmaceutical and materials science applications.[2][3] The tosyl group acts as an excellent leaving group, facilitating the rearrangement under relatively mild conditions to yield a lactam—a key structural motif in many biologically active molecules.[4][5]

Compound Profile & Physicochemical Data

A clear understanding of the reagent's properties is fundamental to its successful application. The data below is consolidated for quick reference.

| Property | Value |

| Chemical Name | This compound |

| Synonym(s) | 4,5-Diazafluorene-9-one O-Tosyloxime[6] |

| CAS Number | 1655490-79-1[6][7] |

| Molecular Formula | C₁₈H₁₃N₃O₃S[8] |

| Molecular Weight | 351.38 g/mol [6] |

| Appearance | Light yellow to orange powder/crystal |

| Purity | Typically >98% (HPLC) |

| Storage | Store at 2-8 °C, protected from light and moisture[3] |

Core Application: The Beckmann Rearrangement

The defining application for an O-tosyloxime derivative is the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide or a cyclic oxime into a lactam.[4] This transformation is a powerful tool for nitrogen insertion and ring expansion, providing access to complex molecular architectures.

Mechanistic Rationale

The O-(p-Toluenesulfonyl) group is pivotal to the reaction's success. It functions as an outstanding leaving group, far superior to the hydroxyl group of an unsubstituted oxime. The rearrangement is typically initiated by heat or a Lewis/Brønsted acid catalyst.

The mechanism proceeds as follows:

-

Initiation: The reaction is initiated, often under thermal or acidic conditions.

-

Migration & N-O Bond Cleavage: The crucial step involves the migration of the group positioned anti (trans) to the tosyl leaving group. As the migrating group shifts from a carbon to the nitrogen atom, the weak N-O bond cleaves, expelling the stable p-toluenesulfonate anion. This concerted process avoids the formation of a highly unstable nitrene intermediate.[5][9]

-

Carbocation Formation: This migration results in the formation of a nitrilium ion intermediate.

-

Nucleophilic Attack: A nucleophile, typically water present in the reaction mixture, attacks the electrophilic carbon of the nitrilium ion.

-

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, stable lactam product.[9]

This stereospecific migration is a key feature of the Beckmann rearrangement. For ketoximes like 4,5-diazafluorene-9-one oxime, two isomers (E and Z) are possible, though one is often sterically favored. The rearrangement of the O-tosyl derivative will yield a specific lactam regioisomer depending on which aryl group is positioned to migrate.

Caption: Simplified workflow of the Beckmann Rearrangement.

Experimental Protocols

The following protocols provide a comprehensive workflow, from the synthesis of the title compound to its application in the Beckmann rearrangement.

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available 4,5-Diazafluoren-9-one.

Workflow Diagram: Synthesis Pathway

Caption: Two-step synthesis of the title compound.

Step 1A: Synthesis of 4,5-Diazafluorene-9-one Oxime

-

Rationale: This step converts the ketone into its corresponding oxime. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion. Ethanol is a common solvent that effectively dissolves both the organic starting material and the hydroxylamine salt.

-

Materials:

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-diazafluoren-9-one and ethanol.

-

Add hydroxylamine hydrochloride and pyridine to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the mixture into a beaker of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude oxime is typically used in the next step without further purification.

-

Step 1B: Synthesis of this compound

-

Rationale: The hydroxyl group of the oxime is tosylated using p-toluenesulfonyl chloride (TsCl). Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. Dichloromethane (DCM) can be used as a co-solvent to improve solubility. The reaction is run at low temperature to control reactivity and minimize side reactions.[12]

-

Materials:

-

4,5-Diazafluorene-9-one Oxime (from Step 1A, 1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl, 1.2 equiv)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous, optional)

-

-

Procedure:

-

Dissolve the crude oxime in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride portion-wise, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure O-tosyloxime.

-

Protocol 2: Beckmann Rearrangement to the Corresponding Lactam

-

Rationale: This protocol utilizes a strong acid catalyst in a non-nucleophilic solvent to promote the rearrangement. Polyphosphoric acid (PPA) is an effective dehydrating agent and acid catalyst for this transformation. The elevated temperature provides the necessary activation energy for the aryl migration.

-

Materials:

-

This compound (1.0 equiv)

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

-

Crushed ice and water

-

Sodium bicarbonate solution (saturated)

-

-

Procedure:

-

Place the O-tosyloxime in a clean, dry round-bottom flask.

-

Carefully add polyphosphoric acid (approx. 10 times the weight of the substrate).

-

Heat the mixture with stirring in an oil bath to 120-140 °C for 2-4 hours. Monitor the reaction by quenching a small aliquot and analyzing by TLC or LC-MS.

-

After the reaction is complete, cool the flask to room temperature.

-

Very carefully and slowly, pour the viscous reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The lactam product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with ample water and dry under vacuum.

-

Purify the crude lactam by recrystallization or column chromatography on silica gel.

-

Characterization and Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

| Compound | ¹H NMR | IR Spectroscopy (cm⁻¹) |

| 4,5-Diazafluoren-9-one | Aromatic protons in the δ 7.3-8.8 ppm range.[13] | ~1710-1730 (C=O stretch) |

| Oxime Intermediate | Disappearance of ketone C=O peak. Appearance of broad -OH peak (~3200-3400) and C=N peak (~1650). | |

| O-Tosyloxime Product | Appearance of tosyl group signals: singlet for -CH₃ (~2.4 ppm) and two doublets for the aromatic protons (~7.4 and 7.9 ppm). | Disappearance of -OH peak. Appearance of S=O stretches (~1370 and ~1180). |

| Lactam Product | Complex changes in the aromatic region due to ring expansion. Appearance of a broad N-H singlet. | Appearance of amide C=O stretch (~1660-1680) and N-H stretch (~3200). |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: this compound is classified as a skin and eye irritant. Avoid inhalation of dust and direct contact.

-

Reagents:

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

-

p-Toluenesulfonyl chloride is corrosive and a lachrymator.

-

Polyphosphoric acid and sulfuric acid are extremely corrosive. Handle with extreme care. Quenching procedures are highly exothermic and should be performed cautiously.

-

-

Storage: Store the title compound in a tightly sealed container at 2-8 °C, away from sources of ignition and moisture.[3]

References

-

MDPI. (2024). 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. Available from: [Link]

-

ResearchGate. (2008). Synthesis and Characterization of Some Metal Complexes of 4,5-Diazafluoren-9-one and their Biological Effects on Human Carcinoma Cells. Available from: [Link]

-

Wikipedia. Beckmann rearrangement. Available from: [Link]

-

ResearchGate. (2010). Chemistry and Applications of 4,5-Diazafluorenes. Available from: [Link]

-

Organic Chemistry Portal. Beckmann Rearrangement. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

CP Lab Safety. This compound, 100mg. Available from: [Link]

-

Master Organic Chemistry. Beckmann Rearrangement. Available from: [Link]

-

Organic Syntheses. SYNTHESIS OF OXIMES FROM TERMINAL ALKYNES AND HYDROXYLAMINE. Available from: [Link]

-

RSC Advances Blog. Uncategorized. Available from: [Link]

-

Denmark Group, University of Illinois. The Beckmann Rearrangement. Available from: [Link]

-

Scholars Research Library. (2012). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]